molecular formula C14H18N2O2S B486086 1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole CAS No. 890606-89-0

1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole

Cat. No.: B486086
CAS No.: 890606-89-0
M. Wt: 278.37g/mol
InChI Key: RMGAFBNDHOEDHV-UHFFFAOYSA-N
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Description

1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3,4,5-trimethylpyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions with electrophiles.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.

    Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole
  • 1-((2,4-dimethylphenyl)sulfonyl)-4,5-dimethyl-1H-pyrazole

Uniqueness

1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole is unique due to the specific positioning of the methyl groups on the pyrazole ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-3,4,5-trimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-9-6-7-14(10(2)8-9)19(17,18)16-13(5)11(3)12(4)15-16/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGAFBNDHOEDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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